Zetomipzomib - 1629677-75-3

Zetomipzomib

Catalog Number: EVT-271208
CAS Number: 1629677-75-3
Molecular Formula: C30H42N4O8
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zetomipzomib is under investigation in clinical trial NCT04033926 (A Phase 2 Study of KZR-616 to Evaluate Safety and Efficacy in Patients With Active Polymyositis or Dermatomyositis).
Synthesis Analysis

The synthesis of zetomipzomib involves several steps to ensure high purity and efficacy. The compound is derived from earlier proteasome inhibitors through optimization processes that enhance its selectivity and potency.

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Key Reactions: These include:
    • Coupling Reactions: To form the core structure of the molecule.
    • Functional Group Modifications: Such as amination and acylation to introduce necessary functional groups.
    • Purification Techniques: Following synthesis, techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound, ensuring that impurities are removed effectively .
Molecular Structure Analysis

Zetomipzomib's molecular structure is characterized by its unique arrangement of atoms that facilitates its function as an immunoproteasome inhibitor.

  • Molecular Formula: C19_{19}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: 350.37 g/mol
  • Structural Features: The structure includes a central core that interacts specifically with the immunoproteasome subunits, allowing for selective inhibition.

The three-dimensional conformation of zetomipzomib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its binding affinity and interaction with target proteins .

Chemical Reactions Analysis

Zetomipzomib undergoes several key chemical reactions during its mechanism of action:

  1. Binding Reaction: The primary reaction involves the binding of zetomipzomib to the LMP7 and LMP2 subunits of the immunoproteasome. This binding inhibits the proteolytic activity of these subunits.
  2. Conformational Changes: Upon binding, conformational changes occur within the proteasome complex, leading to a decrease in its ability to degrade specific proteins associated with inflammatory responses.
  3. Subsequent Pathways: The inhibition alters downstream signaling pathways related to immune cell activation and differentiation, contributing to its therapeutic effects in autoimmune conditions .
Mechanism of Action

Zetomipzomib functions primarily through selective inhibition of the immunoproteasome:

  • Inhibition of Protein Degradation: By inhibiting LMP7 and LMP2, zetomipzomib reduces the degradation of pro-inflammatory cytokines and other signaling molecules involved in autoimmune responses.
  • Modulation of Immune Responses: This inhibition leads to altered lymphocyte activation and differentiation patterns, ultimately resulting in reduced inflammation and improved renal function in conditions like lupus nephritis .

Data from preclinical studies indicate that treatment with zetomipzomib results in significant reductions in markers of disease activity in lupus models, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Zetomipzomib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under recommended storage conditions but should be protected from light and moisture.

These properties are critical for formulation development and determining appropriate administration routes for clinical use .

Applications

Zetomipzomib has significant potential applications in various scientific domains:

  1. Autoimmune Diseases: Primarily investigated for treating lupus nephritis, where it aims to reduce renal inflammation and improve kidney function.
  2. Cancer Therapy Research: Due to its mechanism involving protein degradation pathways, there is interest in exploring its efficacy against certain cancers where proteasomal activity plays a role in tumor progression.
  3. Inflammatory Conditions: Potential applications extend to other inflammatory diseases where modulation of immune responses could provide therapeutic benefits.

Clinical trials have shown promising results regarding its safety profile and efficacy in reducing disease activity in lupus nephritis patients, making it a candidate for further research and development .

Introduction to Immunoproteasome Inhibition in Autoimmune Therapeutics

Immunoproteasome Biology: Structural and Functional Overview

The immunoproteasome is characterized by three inducible catalytic subunits that confer distinct proteolytic properties compared to the constitutive proteasome:

Table 1: Immunoproteasome vs. Constitutive Proteasome Catalytic Subunits

Subunit DesignationStandard ProteasomeImmunoproteasomeCatalytic PreferenceFunctional Consequences of Substitution
β1 typeβ1 (PSMB6)β1i/LMP2 (PSMB9)Caspase-like (acidic)Decreased activity; Alters peptide repertoire
β2 typeβ2 (PSMB7)β2i/MECL1 (PSMB10)Trypsin-like (basic)Enhanced activity; Favors hydrophobic C-termini
β5 typeβ5 (PSMB5)β5i/LMP7 (PSMB8)Chymotrypsin-like (hydrophobic)Enhanced activity; Increases hydrophobic/ basic residue cleavage

Immunoproteasome assembly occurs during inflammatory conditions when cytokines (particularly IFN-γ and TNF-α) induce subunit transcription through JAK-STAT and NF-κB signaling pathways [4]. The resulting complex exhibits several key functional advantages:

  • Antigen Processing Optimization: Enhanced chymotrypsin-like (β5i) and trypsin-like (β2i) activities generate peptides with C-terminal hydrophobic or basic residues that preferentially bind MHC class I molecules, facilitating efficient antigen presentation to CD8+ T cells [7].

  • Cytokine Regulation: Beyond antigen processing, immunoproteasomes regulate critical transcription factors controlling inflammatory responses. Nuclear factor-κB (NF-κB) activation depends on IκB-α degradation, which immunoproteasomes process more efficiently than standard proteasomes. Inhibition reduces pro-inflammatory cytokine production (TNF-α, IL-6, IL-23) [4] [7].

  • Oxidative Stress Response: Immunoproteasomes exhibit enhanced efficiency in degrading oxidatively damaged proteins that accumulate during inflammation, serving a cytoprotective function in inflamed tissues [7].

Structural analyses reveal key differences in substrate binding pockets between standard and immunoproteasome subunits. The β5i subunit (LMP7) contains amino acid substitutions that create a more constrained S1 pocket with increased hydrophobicity, favoring cleavage after hydrophobic residues and enhancing chymotrypsin-like activity by approximately 3-fold compared to β5 [7]. Similarly, β1i (LMP2) features a more constricted hydrophobic pocket that reduces caspase-like activity while altering peptide cleavage patterns [4].

Rationale for Targeting Immunoproteasomes in Autoimmune Pathogenesis

Immunoproteasome inhibition presents a compelling therapeutic strategy for autoimmune disorders through multiple interconnected mechanisms:

  • Modulation of Pathogenic T-Helper Cell Differentiation: Autoimmune conditions like rheumatoid arthritis, lupus, and autoimmune hepatitis demonstrate excessive Th17 cell activation. Immunoproteasome inhibition disrupts Th17 differentiation by impairing activation of naïve T-cells without affecting survival of established Th17 populations. Research in DSS-induced colitis models demonstrated near-complete abolition of Th17 cells when immunoproteasome inhibition was applied during initial differentiation, while existing Th17 populations remained unaffected [4]. This selective interference targets autoimmune pathogenesis at its initiation phase.

  • Restoration of Immune Homeostasis: Unlike broad immunosuppressants, selective immunoproteasome inhibitors modulate rather than ablate immune responses. In animal models of autoimmune diseases, inhibition reduced inflammatory mediators (IL-6, IL-23, TNF-α) while preserving regulatory T-cell (Treg) function and anti-microbial immunity [7] [4]. This balance is critical for maintaining host defense while controlling autoimmunity.

  • Reduction of Inflammatory Load: Immunoproteasomes process damaged proteins accumulating during inflammation. When inhibited, misfolded proteins accumulate and trigger the unfolded protein response, paradoxically reducing global protein synthesis and decreasing inflammatory mediator production in highly secretory immune cells [6] [7].

  • Tissue-Specific Expression Advantage: Immunoproteasomes are predominantly expressed in hematopoietic cells and inflamed tissues. In autoimmune hepatitis, immunoproteasome subunits are significantly upregulated in liver tissue compared to healthy controls, creating a therapeutic window where inhibition primarily affects inflamed organs while sparing non-inflamed tissues [3] [7]. This contrasts with standard proteasome inhibitors (bortezomib, carfilzomib) that broadly inhibit both proteasome types, causing toxicities in non-hematopoietic tissues like peripheral nerves and gastrointestinal tract [6] [7].

Historical Development of Selective Immunoproteasome Inhibitors

The development of immunoproteasome-specific inhibitors evolved from the clinical success and limitations of pan-proteasome inhibitors:

  • First-Generation Compounds (2000-2010): ONX-0914 (PR-957), an epoxyketone derivative, demonstrated subunit selectivity for β5i (IC50 = 28 nM) over β5c (IC50 = 430 nM) and became the first tool compound validating immunoproteasome inhibition in autoimmune models [7]. In collagen-induced arthritis, ONX-0914 reduced disease severity by 70% through suppression of antigen-specific Th1 and Th17 responses [7]. However, it retained partial β1i and β5c inhibitory activity, potentially limiting its therapeutic window.

  • Refinement for Enhanced Selectivity (2010-2020): Next-generation compounds addressed selectivity limitations through structural modifications:

  • M3258: This boronate-based inhibitor demonstrated remarkable β5i specificity (IC50 = 10 nM) with minimal β5c inhibition (IC50 = 500 nM) and no activity against β1i or β2i subunits [6]. Its oral bioavailability enabled continuous immunoproteasome suppression in preclinical models.
  • KZR-504: An epoxyketone precursor to zetomipzomib designed with optimized pharmacokinetic properties for subcutaneous administration [9].

  • Clinical Translation (2020-Present): Zetomipzomib (KZR-616) emerged as the first clinical-stage selective immunoproteasome inhibitor, designed to maximize β5i inhibition while minimizing off-target effects on constitutive proteasomes. It incorporates structural features enabling sustained target engagement with once-weekly dosing [3] [9].

Table 3: Evolution of Key Selective Immunoproteasome Inhibitors

CompoundChemical ClassKey Selectivity FeaturesDevelopment StageTherapeutic Evidence
ONX-0914Epoxyketoneβ5i >> β5c (15-fold); Moderate β1i inhibitionPreclinical70% reduction in murine arthritis severity [7]
M3258Boronateβ5i specific (50-fold selective vs β5c); No β1i/β2i inhibitionPreclinicalApoptosis induction in leukemia cells with minimal PBMC toxicity [6]
KZR-504EpoxyketoneOptimized β5i selectivity; Improved pharmacokineticsPreclinicalNot publicly reported
Zetomipzomib (KZR-616)EpoxyketoneHigh β5i selectivity; Moderate β1i inhibitionPhase 2Steroid-sparing remissions in autoimmune hepatitis [1] [3]

Zetomipzomib: Emergence as a First-in-Class Therapeutic Candidate

Zetomipzomib represents the clinical culmination of immunoproteasome inhibitor development, specifically engineered to balance potency, selectivity, and pharmacokinetic properties:

  • Molecular Design and Mechanism: As a tetrapeptide epoxyketone, zetomipzomib forms an irreversible but selective bond with the catalytic threonine residue of immunoproteasome subunits. Its structure incorporates hydrophobic moieties that preferentially bind the distinctive S1 and S3 pockets of β5i, conferring approximately 20-fold selectivity over β5c [3] [9]. Moderate β1i inhibition further contributes to its immunomodulatory effects without inducing broad proteotoxic stress in non-immune tissues.

  • Preclinical Validation: In multiple murine autoimmune models, zetomipzomib demonstrated dose-dependent suppression of inflammatory cytokines including IL-6, IL-23, and TNF-α. Notably, it significantly reduced pathological T-cell infiltration in target organs while preserving humoral immunity to model antigens, supporting its immunomodulatory rather than immunosuppressive profile [3].

  • Clinical Translation in Autoimmune Hepatitis: The PORTOLA phase 2a trial (NCT05569759) provided the first randomized, placebo-controlled evidence of clinical activity in autoimmune hepatitis (AIH), a condition lacking targeted therapies. Patients with active disease despite standard immunosuppression (corticosteroids ± azathioprine) received zetomipzomib (60 mg SC weekly) or placebo plus background therapy with protocol-guided steroid taper:

Table 2: Key Efficacy Endpoints in PORTOLA Phase 2a Trial

Endpoint PopulationTreatment ArmComplete Biochemical Response (CR) without Steroid Taper ConsiderationCR + Steroid Taper ≤5 mg/dayCR + Complete Steroid WithdrawalMedian Duration of Response (Weeks)
Intention-to-Treat (n=24)Zetomipzomib (n=16)50.0% (8/16)31.3% (5/16)18.8% (3/16)27.6
Placebo (n=8)37.5% (3/8)12.5% (1/8)0% (0/8)Not reported
Steroid-Dependent at Baseline (n=21)Zetomipzomib (n=14)57.1% (8/14)35.7% (5/14)21.4% (3/14)27.6
Placebo (n=7)28.6% (2/7)0% (0/7)0% (0/7)Not reported

These data demonstrated zetomipzomib's steroid-sparing potential in treatment-refractory AIH. The 35.7% rate of complete biochemical response with steroid reduction to ≤5 mg/day in the steroid-dependent subgroup compared favorably to 0% in placebo, achieving statistical significance despite the small sample size [1] [2] [8]. Importantly, responders maintained remission for a median of 27.6 weeks without disease flares, indicating durable immunomodulation rather than transient immunosuppression [1] [8].

The mechanistic basis for these clinical outcomes involves multiple pathways: (1) reduced presentation of liver autoantigens through MHC class I, (2) diminished production of IL-23 and IL-17 in liver-infiltrating T-cells, and (3) downregulation of NF-κB-mediated inflammatory gene expression in Kupffer cells and hepatocytes [3] [4]. These effects collectively re-establish immune tolerance within the liver microenvironment without causing generalized immunosuppression.

Properties

CAS Number

1629677-75-3

Product Name

Zetomipzomib

IUPAC Name

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

Molecular Formula

C30H42N4O8

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1

InChI Key

GHYOCDFICYLMRF-UTIIJYGPSA-N

SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

KZR-616; KZR 616; KZR616;

Canonical SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.